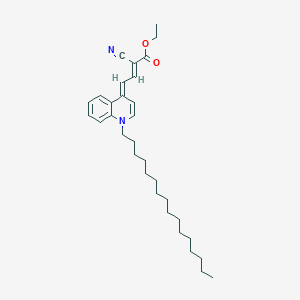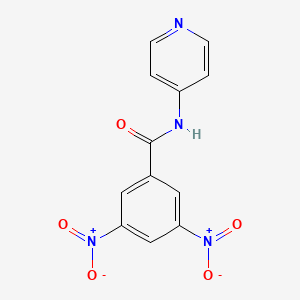![molecular formula C46H31N3O6 B11558394 1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11558394.png)
1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of key intermediates through reactions such as acylation, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxanes: These compounds have a similar dioxane ring structure but differ in their substituents and overall molecular architecture.
1,3-dioxolanes: Similar to 1,3-dioxanes, these compounds have a dioxolane ring and are used in various chemical applications.
Uniqueness
1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups.
Properties
Molecular Formula |
C46H31N3O6 |
|---|---|
Molecular Weight |
721.8 g/mol |
IUPAC Name |
1,3-dioxo-N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-[4-[[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]carbamoyl]phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C46H31N3O6/c50-41(32-11-3-1-4-12-32)25-17-30-9-7-15-36(27-30)47-43(52)34-19-22-38(23-20-34)49-45(54)39-24-21-35(29-40(39)46(49)55)44(53)48-37-16-8-10-31(28-37)18-26-42(51)33-13-5-2-6-14-33/h1-29H,(H,47,52)(H,48,53)/b25-17+,26-18+ |
InChI Key |
SJOOTSDVAVWWKD-RPCRKUJJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC=CC(=C6)/C=C/C(=O)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC=CC(=C6)C=CC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate](/img/structure/B11558318.png)
![N-[(4-butoxyphenyl)methyl]-3-chloropropanamide](/img/structure/B11558319.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11558330.png)
![ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11558334.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-phenyl-1,3-thiazol-2-yl)acetamide]](/img/structure/B11558336.png)

![N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11558364.png)

![3-(3-bromophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B11558366.png)
![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11558371.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11558374.png)
![2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11558382.png)
![2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11558386.png)
